molecular formula C23H25N3O2 B15215963 Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate CAS No. 823792-85-4

Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate

Cat. No.: B15215963
CAS No.: 823792-85-4
M. Wt: 375.5 g/mol
InChI Key: JXHJNQLDGFLQOA-UHFFFAOYSA-N
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Description

Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate is a complex organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is notable for its unique structure, which includes diethylamino and diphenyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with diethylamine and subsequent cyclization to form the pyrimidine ring. The reaction conditions often require the use of catalysts and solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under basic conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkyl halides under various conditions, often requiring a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino and diphenyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: This compound shares a similar pyrimidine core but has different substituents, leading to distinct chemical and biological properties.

    4-Amino-N-[2-(diethylamino)ethyl]benzamide: This compound has a similar diethylamino group but differs in its overall structure and applications.

Uniqueness

Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

CAS No.

823792-85-4

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate

InChI

InChI=1S/C23H25N3O2/c1-4-26(5-2)22-19(23(27)28-6-3)20(17-13-9-7-10-14-17)24-21(25-22)18-15-11-8-12-16-18/h7-16H,4-6H2,1-3H3

InChI Key

JXHJNQLDGFLQOA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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